2,4-Dibromo-3-chloropyridine
Overview
Description
2,4-Dibromo-3-chloropyridine: is an organic compound with the molecular formula C5H2Br2ClN . It is a halogenated derivative of pyridine, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
It is known that halogenated pyridines like 2,4-dibromo-3-chloropyridine are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
The mode of action of this compound is primarily through its role in cross-coupling reactions, such as the Suzuki–Miyaura (SM) coupling . In these reactions, the compound acts as a halogenated substrate that can be coupled with organoboron reagents under the action of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in organic synthesis. For instance, in the SM coupling, the compound participates in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, the temperature, and the solvent used .
Biochemical Analysis
Biochemical Properties
The nature of these interactions depends on the specific structure and properties of the pyridine derivative .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with organoboron compounds in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction: Pyridine derivatives with reduced halogen content.
Scientific Research Applications
2,4-Dibromo-3-chloropyridine has several scientific research applications, including:
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine with a single chlorine atom, used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another chlorinated pyridine derivative with applications in organic synthesis.
2,4-Dichloropyridine: A compound with two chlorine atoms, used as an intermediate in the synthesis of various organic compounds.
Uniqueness of 2,4-Dibromo-3-chloropyridine: The presence of both bromine and chlorine atoms in this compound provides unique reactivity patterns compared to other halogenated pyridines. The combination of bromine and chlorine allows for selective functionalization and cross-coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dibromo-3-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCARRWYHMKUGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355735 | |
Record name | 2,4-dibromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861024-77-3 | |
Record name | 2,4-dibromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromo-3-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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